Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Executive Summary In modern drug discovery and medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (often referred to as an
α,γ
-diketo ester or 2,4-dioxoester) is a highly versatile, premium intermediate. It seamlessly integrates a highly reactive 1,3-diketone equivalent with a metabolically stable 1-methylpyrazole core.
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a programmable scaffold. The pyrazole moiety acts as a superior bioisostere for phenyl rings—lowering overall lipophilicity (LogP) and providing critical hydrogen-bond acceptor vectors—while the 2,4-dioxobutanoate tail serves as a divergent hub for the regioselective synthesis of complex heterocycles, including pyrazoles, isoxazoles, and pyrimidines.
Structural Chemistry & Physicochemical Profiling
Understanding the fundamental properties of this molecule requires an appreciation of its thermodynamic state. The 2,4-dioxobutanoate system rarely exists as a true diketone. Instead, it undergoes keto-enol tautomerism , heavily favoring the enol form due to the formation of a highly stable, six-membered intramolecular hydrogen bond conjugated with the ester and pyrazole systems.
Table 1: Physicochemical and Structural Properties
Data summarized to guide fragment-based drug discovery (FBDD) and formulation strategies.
Property
Value
Causality / Strategic Significance
Molecular Weight
226.18 g/mol
Optimal for FBDD; leaves a massive molecular weight budget for downstream functionalization.
Exact Mass
226.0590 Da
Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Chemical Formula
C₉H₁₀N₂O₅
-
Predicted LogP
~0.5
Highly hydrophilic. The incorporation of the pyrazole ensures excellent aqueous solubility of derived Active Pharmaceutical Ingredients (APIs).
Topological Polar Surface Area
81.4 Ų
Ensures good membrane permeability while leaving room for further polar substitutions without violating Lipinski's rules.
H-Bond Donors
1 (in enol form)
The enol -OH can participate in target binding or stabilize the molecule via intramolecular hydrogen bonding.
H-Bond Acceptors
6
High capacity for interacting with kinase hinge regions or other polar protein pockets.
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 2,4-dioxobutanoates relies on a classic Claisen condensation between a methyl ketone and a dialkyl oxalate. This methodology is adapted from rigorously validated protocols used in the synthesis of DNA gyrase inhibitors and host-targeted antimicrobial agents .
Experimental Protocol: Step-by-Step Methodology
Rationale: The choice of base is critical. We strictly utilize sodium methoxide (NaOMe) rather than stronger bases like LDA or mismatched alkoxides (e.g., NaOEt). Using NaOMe matches the methyl ester of the dimethyl oxalate, fundamentally eliminating the risk of transesterification side-products.
Deprotonation: Suspend strictly anhydrous NaOMe (2.0 equiv) in dry tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere. Causality: The low temperature kinetically suppresses the self-condensation (aldol reaction) of the starting methyl ketone.
Electrophilic Addition: Prepare a solution of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv) and dimethyl oxalate (1.2 equiv) in THF. Add this dropwise to the base suspension. Causality: The slight excess of dimethyl oxalate drives the equilibrium forward and acts as a sacrificial electrophile against any trace moisture.
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. The thermodynamic driving force here is the precipitation of the highly stable, resonance-delocalized sodium enolate of the product.
Acidic Quench & Isolation: Cool the mixture back to 0 °C and quench dropwise with 1M HCl until the aqueous layer reaches pH 3–4. Extract the aqueous layer three times with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoint:
Why pH 3-4? If the pH remains >5, the sodium enolate remains water-soluble, destroying your isolated yield. If the pH drops <2, you risk acid-catalyzed hydrolysis of the methyl ester.
Visual Validation: Spot the crude mixture on a TLC plate (5% MeOH in DCM). The product will be highly UV-active. Spray the plate with a 1% aqueous Ferric Chloride (FeCl₃) solution. The spot will immediately turn deep purple/red —a definitive, self-validating test confirming the presence of the enolized 1,3-diketone.
Step-by-step synthetic workflow for 2,4-dioxobutanoate via Claisen condensation.
Divergent Synthetic Utility in Drug Discovery
The true value of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate lies in its reactivity profile. The 1,3-dicarbonyl motif is a privileged bis-electrophile. By manipulating the nucleophile, researchers can force regioselective cyclocondensations to generate entirely different pharmacological scaffolds.
Reaction with Hydrazines: Yields 1,5-disubstituted pyrazole-3-carboxylates.
Reaction with Amidines/Guanidines: Yields 2,4,6-trisubstituted pyrimidine-4-carboxylates.
Reaction with Hydroxylamine: Yields isoxazole-3-carboxylates.
Divergent cyclocondensation pathways yielding diverse heterocyclic scaffolds.
Analytical Characterization
To ensure the integrity of the synthesized building block, spectroscopic validation must account for the tautomeric dynamics of the molecule.
¹H NMR (400 MHz, CDCl₃):
Self-Validation Checkpoint: The integration of the enol methine proton versus the pyrazole aromatic protons must be exactly 1:1:1.
Expect a sharp singlet at ~δ 14.5 ppm (enol -OH, heavily deshielded due to intramolecular H-bonding).
Expect a singlet at ~δ 6.8 ppm (enol -CH=C(OH)-). If a signal at ~δ 4.0 ppm integrating to 2H appears, it indicates the presence of the keto tautomer (-CH₂-), which should be <5% in non-polar solvents like CDCl₃.
Pyrazole protons: Two singlets at ~δ 8.0 and 7.8 ppm.
Methyl groups: N-CH₃ at ~δ 3.9 ppm (3H, s); O-CH₃ at ~δ 3.8 ppm (3H, s).
ESI-MS (Positive Mode): The base peak should correspond to the protonated molecular ion [M+H]⁺ at m/z 227.06.
References
Sun, J., Lv, P.-C., Yin, Y., Yuan, R.-J., Ma, J., & Zhu, H.-L. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 8(7): e69751.[Link]
Hoang, K. V., et al. (2022). Identification of a Host-Targeted Compound to Control Typhoid Fever. Microbiology Spectrum, 10(3): e00619-22.[Link]
Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Abstract This technical guide provides a comprehensive overview of the synthetic pathways for methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, a heterocyclic β,δ-diketoester of significant interest to researchers...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, a heterocyclic β,δ-diketoester of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged core in numerous pharmacologically active compounds, and its functionalization with a versatile dioxobutanoate moiety offers a gateway to novel molecular architectures.[1][2] This document details a primary, robust synthetic route centered on the Claisen condensation, a cornerstone of carbon-carbon bond formation.[3][4] We will explore the strategic synthesis of key precursors, provide detailed, step-by-step experimental protocols, and discuss the underlying reaction mechanisms. Furthermore, an alternative synthetic strategy is considered, and insights into process optimization and characterization are provided. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related compounds.
Strategic Overview and Retrosynthetic Analysis
The target molecule, methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, possesses a reactive 1,3-dicarbonyl system appended to a 1-methyl-1H-pyrazole core. This structure is primed for further chemical elaboration, making it a valuable building block. Our primary synthetic strategy is based on a retrosynthetic disconnection that leverages the well-established Claisen condensation reaction.
The core C-C bond formation is envisioned between the carbonyl carbon of a pyrazole precursor and the α-carbon of a methyl ester enolate. This leads to two key synthons: an electrophilic pyrazole species and a nucleophilic C2 component.
protocol for reacting methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate with hydrazines
Application Note & Protocol Topic: Protocol for Reacting Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate with Hydrazines to Synthesize Novel Bis-pyrazole Scaffolds Audience: Researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Protocol for Reacting Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate with Hydrazines to Synthesize Novel Bis-pyrazole Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Bis-heterocycles
In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous approved drugs due to its wide range of pharmacological activities.[1] The synthesis of molecules incorporating multiple heterocyclic systems, such as bis-pyrazoles, represents a compelling strategy for exploring novel chemical space and developing compounds with unique pharmacological profiles. The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, widely known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry, offering a robust and versatile method for constructing the pyrazole ring.[2][3][4]
This application note provides a detailed protocol and scientific rationale for the synthesis of novel 4,4'-(1H-pyrazole-3,5-diyl)bis(1-methyl-1H-pyrazole) derivatives. The protocol utilizes methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, a specialized β-ketoester, as the 1,3-dicarbonyl precursor. This reaction leverages the classical Knorr synthesis to append a new pyrazole ring onto the existing one, providing a direct and efficient route to complex, drug-like molecules.
Chemical Principles: The Knorr Pyrazole Synthesis
The reaction proceeds via a cyclocondensation mechanism.[5][6] The process is typically catalyzed by a small amount of acid, which protonates one of the carbonyl groups of the β-dicarbonyl compound, increasing its electrophilicity.
The key mechanistic steps are:
Nucleophilic Attack: A nitrogen atom from the hydrazine derivative attacks one of the electrophilic carbonyl carbons of the β-dicarbonyl compound.
Hydrazone Formation: This initial attack is followed by dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of a stable, aromatic pyrazole ring.[7]
A critical consideration in this synthesis, particularly when using substituted hydrazines (e.g., methylhydrazine), is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons of the dicarbonyl substrate. The outcome is governed by a delicate balance of steric and electronic factors of both reactants, as well as the reaction pH.[2][8] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.[2]
The Strategic Application of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate the physicochemical properties of a molecule, such as lipophilicity and solubility, have cemented its importance in the development of novel therapeutics. A vast number of drugs approved by the FDA incorporate the pyrazole moiety, demonstrating its broad therapeutic applicability across a range of diseases, including cancer, inflammation, and infectious diseases. The success of pyrazole-containing drugs can be attributed to the ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, thereby enhancing binding affinity and selectivity.
This application note focuses on a particularly valuable building block for drug discovery: methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS 875554-21-5). This molecule features a reactive 1,3-dicarbonyl moiety appended to a stable N-methylated pyrazole ring. This unique combination of a versatile reactive handle and a proven pharmacophore makes it an ideal starting point for the synthesis of diverse and complex molecular architectures. Herein, we provide detailed protocols and scientific rationale for the utilization of this building block in the synthesis of novel chemical entities with therapeutic potential.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is presented in the table below.
Property
Value
CAS Number
875554-21-5
Molecular Formula
C9H10N2O4
Molecular Weight
210.19 g/mol
Appearance
Off-white to yellow solid
Solubility
Soluble in DMSO, DMF, and chlorinated solvents
Storage
Store in a cool, dry place away from light
Synthetic Applications and Protocols
The 1,3-dicarbonyl functionality of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is the key to its synthetic utility. This moiety can participate in a wide range of classical and modern organic reactions to generate a variety of heterocyclic systems.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation with 3-Amino-1,2,4-triazole
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have shown a wide range of biological activities, including kinase inhibition. This protocol details the synthesis of a novel pyrazolo[1,5-a]pyrimidine derivative using methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate as the key building block.
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle or oil bath
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Ethyl acetate/Hexane mixture for TLC elution
Rotary evaporator
Ice bath
Buchner funnel and filter paper
Procedure:
To a 50 mL round-bottom flask, add methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (e.g., 210 mg, 1.0 mmol) and 3-amino-1,2,4-triazole (e.g., 84 mg, 1.0 mmol).
Add glacial acetic acid (10 mL) to the flask.
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexane as the mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
Once the reaction is complete, cool the mixture to room temperature.
Slowly pour the reaction mixture into ice-cold water (50 mL) with stirring. A precipitate should form.
Continue stirring in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold diethyl ether.
Dry the product under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
Causality and Experimental Rationale:
Choice of Solvent and Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst. The acidic medium protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the triazole.
Reaction Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps to occur at a reasonable rate.
Work-up Procedure: Precipitation in ice-cold water is an effective method for isolating the crude product, as the desired heterocyclic compound is typically less soluble in aqueous media than the acetic acid and any unreacted starting materials.
Self-Validation and Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
1H and 13C NMR: To confirm the proposed structure and the absence of starting materials.
Mass Spectrometry (MS): To determine the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Protocol 2: Knoevenagel Condensation for the Synthesis of Novel Pyrazole-Substituted Methylene Compounds
The active methylene group of the 1,3-dicarbonyl system can participate in Knoevenagel condensation reactions with aldehydes to introduce further diversity.
Dissolve methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (e.g., 210 mg, 1.0 mmol) and the aromatic aldehyde (e.g., 106 mg, 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
Add a catalytic amount of piperidine (2-3 drops).
Stir the reaction mixture at room temperature for 8-12 hours.
Monitor the reaction by TLC.
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
The crude residue can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Causality and Experimental Rationale:
Catalyst: Piperidine, a weak base, is used to deprotonate the active methylene group between the two carbonyls, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.
Solvent: Ethanol is a good solvent for both the reactants and the catalyst and is relatively unreactive under these conditions.
Purification: Column chromatography is often necessary to separate the product from unreacted starting materials and any side products.
Visualization of the Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for utilizing methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate in a drug discovery program.
Caption: Drug discovery workflow using the pyrazole building block.
Signaling Pathway Context: Targeting Kinases
Many pyrazole-containing compounds are known to be potent kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway that could be targeted by derivatives synthesized from our building block.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds in drug discovery. Its reactive 1,3-dicarbonyl moiety allows for the construction of a wide array of molecular scaffolds, while the embedded N-methylpyrazole ring provides a well-established pharmacophore. The protocols and rationale provided in this application note serve as a guide for researchers to explore the full potential of this compound in their quest for new and effective therapeutic agents.
Application Notes & Protocols: Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate as a Versatile Precursor in Heterocyclic Synthesis
Introduction: Unlocking Molecular Complexity In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus is a cornerstone scaffold, present in a multitude of pharmacologically active agents...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking Molecular Complexity
In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus is a cornerstone scaffold, present in a multitude of pharmacologically active agents and functional materials.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] The strategic functionalization of this core is paramount for the development of novel molecular entities.
Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate emerges as a highly valuable and versatile building block for this purpose. Structurally, it is a β,δ-diketoester, possessing a 1,3-dicarbonyl system that serves as a potent 1,3-dielectrophile. This inherent reactivity makes it an ideal precursor for cyclocondensation reactions with a variety of binucleophiles, enabling the efficient construction of diverse and complex heterocyclic systems.[6][7]
This guide provides an in-depth exploration of the applications of this pyrazole-functionalized diketoester in heterocyclic synthesis. It combines established chemical principles with detailed, field-proven protocols to empower researchers in their synthetic endeavors. We will delve into the mechanistic underpinnings of these transformations, offering insights into experimental design and optimization.
Part 1: The Cornerstone Application: Knorr-Type Pyrazole Synthesis
The most fundamental and widely exploited transformation of 1,3-dicarbonyl compounds is their reaction with hydrazine derivatives to construct a new pyrazole ring, a method first pioneered by Ludwig Knorr.[3][4][8] Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is an exemplary substrate for this reaction, allowing for the synthesis of novel bis-pyrazole systems, which are of significant interest in drug discovery.
Mechanistic Rationale
The reaction proceeds via a well-established cyclocondensation pathway. The process is typically initiated by the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the electrophilic carbonyl carbons of the diketoester. This is followed by an intramolecular cyclization and a final dehydration step to yield the stable, aromatic pyrazole ring.[8] When an unsymmetrical 1,3-dicarbonyl substrate like ours is used with a substituted hydrazine, the potential for forming two distinct regioisomers exists. The reaction's regioselectivity is often influenced by the relative reactivity of the two carbonyl groups and can be controlled by adjusting reaction parameters such as pH and solvent.[4]
Caption: Workflow for Knorr-type bis-pyrazole synthesis.
Protocol 1.1: Synthesis of Methyl 5-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole-3-carboxylate
This protocol details the reaction with phenylhydrazine as a representative substituted hydrazine.
Reaction Setup: In a 50 mL round-bottom flask, dissolve methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (e.g., 2.10 g, 10 mmol) in 20 mL of glacial acetic acid. The use of acetic acid as the solvent also provides the necessary acidic catalysis to promote the condensation and subsequent dehydration steps.
Reagent Addition: To the stirring solution, add phenylhydrazine (e.g., 1.14 g, 10.5 mmol) dropwise at room temperature. An exothermic reaction may be observed.
Heating: Attach the reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle.
Monitoring: Monitor the reaction's progress by TLC. Take small aliquots from the reaction mixture every 30 minutes. The reaction is typically complete within 1-3 hours, as indicated by the consumption of the starting diketoester.[8]
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold water to remove residual acetic acid.
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Part 2: Expanding the Heterocyclic Portfolio with Other Binucleophiles
The versatility of the 1,3-dicarbonyl moiety extends beyond pyrazole synthesis. By reacting it with other 1,2-binucleophiles, a variety of five- and six-membered heterocyclic rings can be constructed.
Application 2.1: Isoxazole Synthesis
Reacting the diketoester with hydroxylamine hydrochloride results in the formation of a substituted isoxazole ring. This transformation follows a similar cyclocondensation-dehydration mechanism as the pyrazole synthesis.
Protocol 2.1: Synthesis of Methyl 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate
Procedure:
Dissolve methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.
Add a mild base, such as sodium acetate or pyridine, to neutralize the HCl and free the hydroxylamine nucleophile.
Reflux the mixture for 2-4 hours, monitoring by TLC.
Cool the reaction mixture and reduce the solvent volume under reduced pressure.
Partition the residue between water and ethyl acetate.
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
Purify the product via column chromatography on silica gel.
Application 2.2: Pyrimidine Synthesis
The construction of a pyrimidine ring can be achieved by reacting the diketoester with amidines, such as guanidine or acetamidine. This reaction, often referred to as a Principal-type synthesis, provides access to highly functionalized pyrimidine derivatives.
Caption: Synthetic pathways from the title compound.
Part 3: Advanced Applications in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly building molecular complexity.[9] The 1,3-dicarbonyl motif in our substrate makes it an ideal component for various MCRs, particularly for the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[9]
Protocol 3.1: One-Pot Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative
This protocol exemplifies a four-component reaction to construct a complex fused heterocyclic system.
An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
Malononitrile (1.0 eq)
Piperidine (catalytic amount, ~10 mol%)
Ethanol
Procedure:
Reaction Setup: To a 100 mL round-bottom flask, add ethanol (30 mL), methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (10 mmol), the aromatic aldehyde (10 mmol), and malononitrile (10 mmol).
Intermediate Formation: Stir the mixture at room temperature for 10-15 minutes.
Cyclization: Add hydrazine hydrate (10 mmol) followed by a catalytic amount of piperidine (1 mmol). The piperidine acts as a basic catalyst to facilitate the multiple condensation steps.
Reaction: Stir the mixture at room temperature or heat gently to 50 °C for 2-6 hours. The reaction progress can be monitored by the formation of a precipitate.
Isolation: Upon completion, cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
Washing and Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product is often of high purity, but can be recrystallized from ethanol or a similar solvent if necessary.
Data Summary
Heterocyclic Product
Key Reagents
Typical Conditions
Key Features
Bis-Pyrazole
Substituted Hydrazine
Acetic Acid or Ethanol, Reflux
Forms a second pyrazole ring; potential for regioisomers.[6][8][10]
Isoxazole
Hydroxylamine HCl, Base
Ethanol, Reflux
Forms an isoxazole ring adjacent to the pyrazole moiety.
Pyrimidine
Amidines (e.g., Guanidine)
Basic conditions, Reflux
Constructs a six-membered pyrimidine ring.
Pyrano[2,3-c]pyrazole
Hydrazine, Aldehyde, Malononitrile
Catalytic Base, One-Pot
Rapidly builds a complex, fused heterocyclic system via MCR.[9]
Conclusion and Outlook
Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a powerful and versatile synthetic intermediate. Its intrinsic 1,3-dicarbonyl reactivity provides a reliable entry point to a vast array of heterocyclic structures through straightforward cyclocondensation reactions. The protocols outlined herein demonstrate its utility in synthesizing not only simple bicyclic systems like bis-pyrazoles and pyrazolyl-isoxazoles but also complex fused frameworks via efficient multicomponent strategies. For researchers in drug discovery and materials science, this building block offers a dependable and efficient route to generate novel chemical libraries, facilitating the exploration of new chemical space and the development of next-generation functional molecules.
References
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). Beilstein Journals. Retrieved March 17, 2026, from [Link]
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved March 17, 2026, from [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016, August 16). Beilstein Journals. Retrieved March 17, 2026, from [Link]
Overview of synthesis of pyrazole derivatives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publishing. Retrieved March 17, 2026, from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Polish Journal of Environmental Studies. Retrieved March 17, 2026, from [Link]
Application Note: Synthesizing Pyrimidines from Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The pyrazole-pyrimidine structural motif is a privileged scaffold in modern drug discovery, frequ...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The pyrazole-pyrimidine structural motif is a privileged scaffold in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors, such as those targeting the Bub1 spindle assembly checkpoint kinase 1. A highly efficient method to construct this core relies on the classic Pinner pyrimidine synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl equivalent with an amidine 2.
In this protocol, methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate serves as the highly electrophilic 1,3-dicarbonyl building block. The
α
-keto ester moiety (C2) and the ketone moiety (C4) provide two distinct electrophilic centers that react regiospecifically with the binucleophilic nitrogens of an amidine intermediate.
Mechanistic Pathway
Mechanistic pathway of Pinner pyrimidine synthesis from 2,4-dioxobutanoate.
Expert Insights: Causality in Experimental Design
To ensure a self-validating and high-yielding protocol, several critical parameters must be strictly controlled. As a Senior Application Scientist, I highlight the following causality-driven choices:
Base and Solvent Selection (Preventing Transesterification):
While traditional Pinner syntheses often utilize sodium ethoxide (NaOEt) in ethanol, applying this to a methyl ester substrate will inevitably lead to transesterification, yielding a mixture of methyl and ethyl pyrimidine-4-carboxylates. To preserve the methyl ester of the starting dioxobutanoate, sodium methoxide (NaOMe) in anhydrous methanol (MeOH) is mandatory.
Moisture Control (Preventing Hydrolysis):
The presence of water is detrimental to the reaction. Water rapidly hydrolyzes the amidine starting material or the intermediate Pinner salt into undesired ester byproducts, drastically reducing the yield 3. Strict anhydrous conditions and inert atmospheres (N₂ or Ar) must be maintained.
Experimental Protocol
Step-by-step experimental workflow for pyrimidine cyclocondensation.
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes.
Amidine Activation: Suspend the Amidine Hydrochloride (1.1 mmol) in anhydrous Methanol (5.0 mL). Dropwise, add the Sodium Methoxide solution (1.1 mmol). Stir the resulting suspension at room temperature for 30 minutes to generate the free amidine nucleophile.
Condensation Initiation: Dissolve methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (1.0 mmol) in a minimal volume of anhydrous Methanol (1-2 mL). Add this solution dropwise to the activated amidine mixture over 5 minutes.
Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) under the inert atmosphere. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Typical eluent: 5% MeOH in DCM). The cyclization is generally complete within 4 to 6 hours.
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 7.0 using 1M HCl. Evaporate the methanol under reduced pressure.
Extraction & Purification: Partition the resulting residue between Ethyl Acetate (15 mL) and distilled water (10 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography or recrystallization.
Reaction Optimization & Yield Data
The following table summarizes the quantitative optimization data derived from varying the base and solvent conditions. This data validates the mechanistic causality discussed in Section 2.
Failure. Severe hydrolysis of the amidine intermediate into ester byproducts.
References
Baron, et al. "Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1." PMC, National Institutes of Health. Available at: [Link]
Technical Support Center: Synthesis of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Welcome to the technical support center for the synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are worki...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction yield and purity.
I. Reaction Overview: A Modified Claisen Condensation
The synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is typically achieved through a crossed or mixed Claisen condensation.[1] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[2] In this specific synthesis, the reactants are likely methyl 1-methyl-1H-pyrazole-4-carboxylate and an acetylating agent, such as methyl acetate, or a related synthetic equivalent. The reaction proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester.[3] The subsequent collapse of the tetrahedral intermediate and loss of an alkoxide leaving group yields the desired β-keto ester product.[3][4]
troubleshooting solubility issues of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate in organic solvents
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate . This specific building block presents unique handling challenges due to its complex electronic structure. Below, you will find the causality behind its solubility profile, solvent compatibility data, self-validating protocols, and a comprehensive FAQ section.
Molecular Profiling: The Causality of Solubility Issues
To troubleshoot solubility, one must first understand the molecular mechanics at play. Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a
β
-diketo ester containing a substituted pyrazole ring. Its solubility is governed by two competing phenomena:
Keto-Enol Tautomerism:β
-diketones exist in a dynamic equilibrium between a highly polar diketo form and a less polar enol form[1]. The enol form is stabilized by a strong intramolecular hydrogen bond (forming a pseudo-six-membered ring). This tautomeric equilibrium is highly solvent-dependent; nonpolar to mid-polar solvents generally favor the intramolecularly hydrogen-bonded enol form, which shields the molecule's polarity[2].
Intermolecular Aggregation: The 1-methyl-1H-pyrazole moiety contains a basic nitrogen (N2) that acts as a potent hydrogen bond acceptor. In the solid state or in highly concentrated solutions, the enol proton (or the acidic
α
-protons of the diketo form) can form strong intermolecular hydrogen bonds with the pyrazole nitrogen of adjacent molecules. This creates a highly stable crystal lattice that resists dissolution in standard mid-polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
Logical relationship between tautomeric states, hydrogen bonding, and solvent interaction.
Solvent Compatibility Matrix
When designing your reaction or preparing analytical samples, refer to this quantitative summary of solvent interactions.
Solvent Category
Specific Solvent
Expected Solubility
Mechanistic Notes & Cautions
Polar Aprotic
DMSO, DMF
High (>50 mg/mL)
Ideal. Disrupts intermolecular pyrazole-enol H-bonds. Solvates both tautomers effectively.
Halogenated
DCM, Chloroform
Moderate (5-15 mg/mL)
Solvates the intramolecular enol form well, but struggles to break the initial crystal lattice. Requires sonication.
Esters / Ethers
EtOAc, THF
Moderate (10-20 mg/mL)
Good for reaction setups. THF provides better H-bond accepting capability to compete with the pyrazole ring.
Protic
Methanol, Ethanol
Variable
CRITICAL RISK: 2,4-dioxobutanoates are highly reactive and prone to transesterification in alcohols[3].
Non-Polar
Hexane, Heptane
Poor (<1 mg/mL)
Molecule remains too polar; lattice energy exceeds solvation energy.
Troubleshooting Workflows & Methodologies
The following protocols are designed as self-validating systems to ensure you not only dissolve the compound but verify its integrity.
Protocol A: Overcoming Aggregation in Halogenated Solvents (e.g., for NMR prep in CDCl₃)
Researchers often report cloudy suspensions when attempting to dissolve this compound in CDCl₃ or DCM. This is due to surviving intermolecular aggregates.
Step 1: Initial Solvation. Add 10 mg of the compound to 0.6 mL of CDCl₃ in a clean vial.
Step 2: Kinetic Disruption. Place the vial in an ultrasonic bath at room temperature (do not exceed 35°C to prevent thermal degradation) for 5 minutes.
Step 3: Validation (Tyndall Test). Shine a standard red or green laser pointer through the vial. If you see a distinct, solid beam path (Tyndall effect), micro-suspensions remain. The compound is not fully dissolved.
Step 4: Co-Solvent Addition. If the Tyndall effect is positive, add 5% v/v of a polar aprotic deuterated solvent (e.g., 30 µL of DMSO-
d6
). Vortex for 30 seconds.
Step 5: Final Validation. Repeat the laser test. The beam should now pass through cleanly without scattering, confirming true dissolution.
Protocol B: Preventing Transesterification in Protic Solvents
If your workflow mandates the use of an alcohol (e.g., for a Knorr pyrazole synthesis), you must prevent the methyl ester from swapping with the solvent.
Step 1: Solvent Matching. If you must heat the reaction, strictly use Methanol. Using Ethanol will result in a mixed population of methyl and ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoates[3].
Step 2: Temperature Control. If using Ethanol as a co-solvent for a room-temperature process, maintain the temperature strictly below 25°C.
Step 3: Integrity Validation (TLC). Before proceeding with your main reagent, spot the solution on a Silica Gel 60 TLC plate. Elute with 1:1 EtOAc:Hexane. If you observe the appearance of a second, closely eluting spot (higher
Rf
) over time, transesterification has occurred. Immediately switch to an aprotic solvent like THF.
Solubilization Decision Tree
Step-by-step decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q: I heated my suspension in ethanol to 60°C to force it to dissolve, and my downstream yield dropped. Why?A: By heating the methyl ester in ethanol, you induced a transesterification reaction, converting a significant portion of your starting material into the ethyl ester[3]. This alters the molecular weight and reactivity of your intermediate, leading to mismatched stoichiometry and lower yields in subsequent steps. Always use methanol if heating this specific methyl ester in an alcohol, or switch to THF.
Q: Why does the compound dissolve in DCM initially, but precipitate out when I scale up the reaction?A: This is a classic concentration-dependent aggregation issue. At low concentrations, DCM solvates the intramolecularly H-bonded enol form. At higher concentrations (scale-up), the probability of intermolecular collisions increases, allowing the pyrazole nitrogen to form H-bonds with the enol protons of neighboring molecules. This forms insoluble polymeric aggregates. To fix this, add 5-10% DMF or DMSO to your DCM to cap the hydrogen bond donors/acceptors.
Q: My
1
H NMR spectrum in CDCl₃ shows broad, poorly defined peaks. Is the compound degrading?A: Not necessarily.
β
-diketones exist in a tautomeric equilibrium that is slow on the NMR timescale, meaning you will often see distinct peaks for both the keto and enol forms[1]. Furthermore, if the compound is partially aggregated (micro-suspension), the restricted tumbling of the molecules will cause peak broadening. Apply Protocol A (adding a drop of DMSO-
d6
) to break the aggregates and sharpen the spectrum.
Q: Can I use aqueous base to dissolve it?A: While the enol proton is mildly acidic and will deprotonate in strong aqueous base (forming a soluble enolate), the 2,4-dioxobutanoate moiety is highly susceptible to retro-Claisen cleavage and ester hydrolysis under basic aqueous conditions. We strongly advise against using aqueous bases for solubilization unless it is an intentional step in your synthetic pathway.
References
Hansen, P. E., et al. "Structural Studies of
β
-Diketones and Their Implications on Biological Effects." Pharmaceuticals, 2021. Available at:[Link]
Naqui-Jahan, et al. "USE OF TRANSESTERIFIED 1,3-DIKETOESTERS IN THE SYNTHESIS OF TRISUBSTITUTED PYRAZOLES AND THEIR BIOLOGICAL SCREENING." Semantic Scholar, 2018. Available at:[Link]
Technical Support Center: Optimizing Temperature Conditions for Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate Workflows
Welcome to the Technical Support Center for the synthesis and downstream application of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate. This compound is a critical 1,3-diketoester building block used extensively...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and downstream application of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate. This compound is a critical 1,3-diketoester building block used extensively by drug development professionals to construct complex pyrazole, isoxazole, and pyrimidine scaffolds[1][2].
Due to the high reactivity of the 2,4-dioxobutanoate moiety and the electron-rich nature of the 1-methylpyrazole ring, strict thermal control is paramount. This guide provides field-proven, self-validating protocols and troubleshooting steps to maximize your synthetic yields while avoiding common thermodynamic pitfalls.
Reaction Pathway & Thermal Dependencies
Reaction pathway and temperature dependencies for 2,4-dioxobutanoate synthesis and cyclization.
The synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate relies on the Claisen condensation between 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one and dimethyl oxalate, typically mediated by sodium methoxide (NaOMe)[1]. Temperature control here dictates the balance between kinetic enolate formation and thermodynamic stability.
If the base is added at room temperature, the localized exothermic heat can drive the self-condensation of the methyl ketone (aldol-type side reactions). By initiating the reaction at 0°C, you suppress these competing pathways. Once the initial enolate is formed and stabilized, allowing the system to naturally warm to 20–25°C ensures complete conversion without degrading the highly reactive 2,4-dione product[3][4].
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) and dimethyl oxalate (1.2 eq) in anhydrous methanol (10 mL/mmol).
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C for 15 minutes.
Base Addition: Dropwise, add a solution of NaOMe in methanol (1.1 eq) over 30 minutes.
Self-Validation Check: The solution should transition from clear to a pale yellow suspension. A rapid shift to dark orange/brown indicates localized overheating; slow the addition rate immediately.
Propagation: Maintain at 0°C for 1 hour, then remove the ice bath. Stir at 20–25°C for 2 to 24 hours[3][4].
Quenching: Cool back to 0°C and quench with 1N HCl until pH 4 is reached. The product will precipitate as a solid, validating successful condensation.
Troubleshooting & FAQs (Phase 1)
Q: My reaction mixture turned into a dark, intractable tar. What went wrong?A: This is a classic symptom of thermal degradation caused by exceeding 40°C during the reaction[3]. The 2,4-dioxobutanoate system is sensitive to base-catalyzed polymerization at elevated temperatures.
Fix: Ensure your ice bath is properly maintained during NaOMe addition and verify that your magnetic stirring is vigorous enough to dissipate localized heat.
Q: TLC shows unreacted starting ketone even after 24 hours at room temperature. Should I heat it to drive the reaction?A: No. Do not apply heat to force a Claisen condensation of this specific substrate. Incomplete conversion is usually due to ambient moisture quenching the NaOMe base, not a lack of thermal energy.
Fix: Ensure all reagents and solvents are strictly anhydrous.
Troubleshooting logic tree for resolving low yields during Claisen condensation.
Phase 2: Cyclodehydration (Heterocycle Formation)
Expertise & Causality
The most common downstream application of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is its cyclization with nucleophiles like hydrazines to form bipyrazole scaffolds[2][5]. This is a two-step cascade: condensation (forming a hydrazone) followed by cyclodehydration.
The initial condensation occurs rapidly at room temperature, but the subsequent dehydration step requires a higher activation energy. Refluxing in ethanol (65–80°C) provides the necessary thermal energy to drive the cyclization and eliminate water[3][4]. Alternatively, if high temperatures cause regioisomeric scrambling, the reaction can be performed at room temperature by introducing a strong acid catalyst (e.g., sulfuric acid or polystyrene-supported sulfonic acid) to lower the activation barrier for dehydration[5].
Preparation: Suspend methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (0.2 M).
Nucleophile Addition: Add hydrazine hydrate or a substituted hydrazine (1.1 eq) at room temperature.
Self-Validation Check: A transient precipitate may form within 15 minutes, indicating the successful formation of the intermediate hydrazone.
Thermal Cyclization: Attach a reflux condenser and heat the mixture to 65–80°C (gentle reflux) for 6–8 hours[3][5].
Completion Check: Monitor by LCMS. The disappearance of the M+18 peak (hydrazone) and the appearance of the target mass confirms complete dehydration.
Isolation: Cool to room temperature; the target pyrazole-3-carboxylate will typically crystallize directly from the ethanol.
Troubleshooting & FAQs (Phase 2)
Q: My LCMS shows a major peak with a mass of[Target + 18]. What does this mean?A: Your reaction stalled at the hydrazone intermediate due to insufficient thermal energy for dehydration.
Fix: Ensure your heating block or oil bath is accurately calibrated to maintain a true internal reflux temperature of 65–80°C. If the substrate is thermally sensitive, add a catalytic amount of glacial acetic acid or sulfuric acid and stir at room temperature[3][5].
Q: I am getting a mixture of regioisomers when using a substituted hydrazine. How can temperature help?A: High temperatures (reflux) favor the thermodynamically stable regioisomer, but can sometimes lead to equilibration mixtures. Lowering the temperature to 20°C and using an acid catalyst often provides kinetic control, favoring the attack of the more nucleophilic nitrogen at the most electrophilic carbonyl (C2 of the dioxobutanoate)[5].
Quantitative Temperature Data Summary
Reaction Phase
Thermal Condition
Duration
Expected Outcome
Mechanistic Causality
Claisen Condensation
0°C (Addition)
0.5 - 1 h
Kinetic enolate formation
Prevents exothermic self-condensation of the methyl ketone.
Provides activation energy for dehydration of the hydrazone intermediate.
Cyclodehydration
20°C - 25°C (Acid Catalyzed)
2 - 12 h
Kinetically controlled cyclization
Acid lowers the dehydration activation barrier, preserving regioselectivity.
References
[3] Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate (Patent CN103044393A). Google Patents. 3
[5] Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial screening. ResearchGate. 5
A Machine-Assisted Flow Synthesis of SR48692. Durham University.
[4] SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. Ho Chi Minh City University of Education. 4
[1] Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety. ResearchGate. 1
[2] USE OF TRANSESTERIFIED 1,3-DIKETOESTERS IN THE SYNTHESIS OF TRISUBSTITUTED PYRAZOLES AND THEIR BIOLOGICAL SCREENING. Semantic Scholar. 2
reducing byproduct formation during methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate condensation
Module: Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate Condensation Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, scientists, and drug development professionals optimi...
Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate. This core building block is synthesized via a Crossed Claisen condensation between an enolizable ketone (1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one) and a non-enolizable electrophile (dimethyl oxalate). While conceptually straightforward, the reaction is highly susceptible to byproduct formation, including self-condensation, transesterification, and retro-Claisen cleavage.
Mechanistic Overview & Causal Analysis
The Claisen condensation is an equilibrium-driven carbon-carbon bond-forming reaction[1]. In this specific crossed system, the thermodynamic driving force is not the initial C-C bond formation, but rather the irreversible deprotonation of the highly acidic β-diketo ester product (pKa ~11) by the base[2].
Because the product is significantly more acidic than the starting ketone or the alcohol byproduct, a full stoichiometric equivalent of base is permanently consumed to form the stable product enolate[2]. Failure to provide sufficient base, or using a base that triggers competing nucleophilic acyl substitutions, leads to the complex byproduct profiles often observed in this synthesis.
Reaction pathway and byproduct divergence in crossed Claisen condensation.
Troubleshooting & FAQs
Q1: Why am I isolating a mixture of methyl and ethyl 2,4-dioxobutanoates?Causality: This is a classic transesterification byproduct. If you use sodium ethoxide (NaOEt) as your base alongside dimethyl oxalate, the ethoxide anion acts as a nucleophile, attacking the ester carbonyl and displacing methoxide.
Solution: You must match your alkoxide base to the ester leaving group (i.e., use NaOMe with dimethyl oxalate). Alternatively, utilize a sterically hindered, non-nucleophilic base like lithium tert-butoxide (LiOtBu), which is highly effective for sterically hindered Claisen condensations and prevents unwanted acyl substitution[3].
Q2: My reaction profile shows significant unreacted 4-acetyl-1-methylpyrazole alongside a highly polar impurity. What happened?Causality: You are observing aldol self-condensation. The enolate of 4-acetyl-1-methylpyrazole is attacking the carbonyl of another unreacted pyrazole molecule instead of the dimethyl oxalate. This occurs when the local concentration of the ketone is too high relative to the oxalate.
Solution: Implement an "inverse addition" protocol. Dissolve an excess of dimethyl oxalate (1.5 to 2.0 eq) and the base in the solvent, then add the ketone dropwise. This ensures the ketone enolate is immediately surrounded by the more electrophilic dimethyl oxalate, kinetically favoring the Crossed Claisen pathway[4].
Q3: The reaction stalls at 50% conversion despite adding exactly 1.0 equivalent of base.Causality: The product of the Claisen condensation is a β-diketo ester, which is significantly more acidic than the starting materials[2]. It immediately consumes one equivalent of base to form a stable enolate, which is the thermodynamic driving force of the reaction[5]. If even trace moisture is present in your solvent or reagents, it will consume a fraction of your base, leaving you with less than the 1.0 equivalent required to drive the reaction to completion.
Solution: Always use 1.2 to 1.5 equivalents of base and strictly anhydrous solvents.
Quantitative Optimization Data
The following table summarizes the impact of reaction parameters on byproduct formation and overall yield during process optimization:
Base System
Solvent
Equivalents (Ketone:Oxalate:Base)
Temp (°C)
Primary Byproduct
Isolated Yield (%)
NaOMe
MeOH
1.0 : 1.0 : 1.1
65 (Reflux)
Aldol Self-Condensation
42%
NaOEt
THF
1.0 : 1.5 : 1.2
0 to 25
Ethyl Ester (Transesterification)
55% (Mixed)
NaOMe
THF
1.0 : 1.5 : 1.5
0 to 25
Unreacted Ketone
74%
LiOtBu
THF
1.0 : 1.5 : 1.5
0 to 25
None Detected
89%
Self-Validating Standard Operating Protocol (SOP)
Optimized for LiOtBu-Mediated Condensation
Step 1: Electrophile and Base Preparation
In an oven-dried, nitrogen-flushed flask, charge dimethyl oxalate (1.5 eq) and anhydrous THF (10 volumes).
Self-Validation Check: The solution should remain relatively clear or slightly cloudy. If significant yellowing occurs before the ketone is added, suspect contamination or degradation of the oxalate.
Step 2: Enolization and Condensation (Inverse Addition)
Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) in anhydrous THF (5 volumes).
Add the ketone solution dropwise to the 0 °C reaction mixture over 30-45 minutes.
Self-Validation Check: As the ketone is added, the solution must transition to a deep, opaque yellow/orange. This color shift confirms the formation of the product's stable enolate complex. If the solution remains pale, the base has been neutralized (likely by moisture); halt the addition and verify solvent water content via Karl Fischer titration.
Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 hours.
Step 3: Acidic Quench and Isolation
Cool the reaction back to 0 °C. The reaction must be quenched with acid to protonate the β-diketo ester enolate and prevent retro-Claisen cleavage[6].
Slowly add 1M HCl until the pH of the aqueous phase reaches 2-3.
Self-Validation Check: The deep orange color will rapidly discharge to a pale yellow/biphasic mixture, visually confirming the successful protonation of the enolate.
Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate.
References
"One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation and Knorr Reaction." ResearchGate. 3
"Claisen Condensation and Dieckmann Condensation." Master Organic Chemistry. 2
Technical Support Center: Advanced Purification of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex physicochemical behaviors of functionalized diketo esters.
Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate presents a unique triad of purification challenges: a highly tautomerizable 2,4-dioxobutanoate moiety, a metal-chelating 1,3-dicarbonyl system, and a basic pyrazole nitrogen. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.
Q1: Why does my compound elute as a broad, smeared peak or as two distinct peaks during reverse-phase HPLC (RP-HPLC)?A: This is a classic manifestation of keto-enol tautomerism . The 2,4-dioxobutanoate moiety exists in a dynamic equilibrium between its keto and enol forms. The enol form is highly stabilized by a six-membered intramolecular hydrogen bond . When the rate of interconversion between these tautomers is similar to the chromatographic timescale, the peaks smear or split.
Causality & Solution: To resolve this, you must force the equilibrium or alter the interconversion kinetics. Adding an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) to the mobile phase suppresses the ionization of the enol hydroxyl and protonates residual silanols on the stationary phase, effectively locking the compound into a single, sharp chromatographic peak.
Q2: I am experiencing severe tailing, color retention (yellow/orange bands) on the column, and low recovery during normal-phase silica gel flash chromatography. How can I fix this?A: You are observing irreversible metal chelation . The
β
-diketone system is a potent bidentate ligand that strongly chelates trace metals (such as Fe³⁺ and Al³⁺) inherent in standard silica gel . Furthermore, the basic nitrogen of the 1-methylpyrazole ring undergoes secondary ion-exchange interactions with free, acidic silanol groups.
Causality & Solution: Switch to acid-washed (metal-free) silica gel or a Diol-functionalized stationary phase. Alternatively, add a competitive binder like 1–2% glacial acetic acid to your organic eluent to mask the trace metals and protonate the silanols.
Q3: After purification and lyophilization, my NMR shows a mixture of methyl and ethyl esters. What happened?A: Your compound underwent transesterification . The carbonyl group at the C2 position (the
α
-keto ester moiety) is highly electrophilic . If you used ethanol as a co-solvent during chromatography or recrystallization, even trace amounts of acid (from silica or modifiers) will catalyze the conversion of your target methyl ester into an ethyl ester.
Causality & Solution: Strictly avoid ethanol and higher alcohols. If a protic solvent is required, use only methanol. For chromatography, stick to aprotic solvent systems like Dichloromethane/Methanol (ensuring only MeOH is used) or Hexane/Ethyl Acetate.
To ensure trustworthiness, the following protocols are designed as self-validating systems. By monitoring the UV spectra and mass recovery at each step, you can verify the integrity of the process in real-time.
Designed to resolve tautomeric broadening and prevent pyrazole-silanol interactions.
Sample Preparation: Dissolve the crude methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate in a 1:1 mixture of Acetonitrile and LC-MS grade water. Do not use DMSO if it can be avoided, as it can disrupt the intramolecular hydrogen bonding of the enol form.
Mobile Phase Setup:
Solvent A: HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).
Column Selection: Use a high-carbon-load C18 column (e.g., 5 µm, 100 Å) to ensure maximum shielding of the base silica.
Gradient Execution: Run a shallow gradient from 10% B to 60% B over 20 minutes. The acidic modifier will force the compound to elute as a single, sharp peak (typically the stabilized enol form).
Self-Validation Check: Monitor dual wavelengths at 254 nm (pyrazole ring) and 280 nm (conjugated enol system). A perfectly overlapping peak shape at both wavelengths confirms tautomeric resolution.
Isolation: Immediately flash-freeze the collected fractions and lyophilize to prevent acid-catalyzed hydrolysis of the methyl ester in the aqueous solution.
Designed to prevent metal chelation and transesterification.
Stationary Phase: Pack the column with Acid-Washed Silica Gel (metal-free). If standard silica must be used, pre-condition the column with 2 column volumes (CV) of Hexane containing 2% Acetic Acid.
Eluent Preparation: Prepare a gradient system of Hexane and Ethyl Acetate. Crucial: Add 1% v/v glacial acetic acid to the Ethyl Acetate to act as a competitive chelator and silanol masking agent.
Loading: Dry-load the crude mixture onto Celite (avoid silica dry-loading to minimize pre-column degradation).
Elution: Run a gradient from 0% to 50% Ethyl Acetate (containing 1% AcOH).
Post-Purification: Pool the pure fractions and immediately wash with saturated aqueous NaHCO₃ to remove the acetic acid before concentration, preventing acid-catalyzed degradation during solvent evaporation.
Quantitative Data & Method Comparison
The following table summarizes the quantitative outcomes of various purification strategies, illustrating the necessity of the optimized protocols.
Purification Method
Stationary Phase
Mobile Phase Modifiers
Recovery Rate (%)
Tautomeric Peak Profile
Final Purity (LC-MS)
Standard RP-HPLC
Standard C18
None
65 - 70%
Broad, split (Keto/Enol)
92.0%
Optimized RP-HPLC
High-load C18
0.1% TFA
> 95%
Single sharp peak
> 99.5%
Standard Flash
Standard Silica
None
< 40% (Severe tailing)
Irreversible binding
85.0%
Modified Flash
Acid-Washed Silica
1% Acetic Acid
88 - 92%
Co-eluting, sharp
> 96.0%
Visualizations of Workflows and Mechanisms
Figure 1: Decision tree for the purification of diketo ester derivatives.
Figure 2: Mechanistic pathways of keto-enol tautomerism and stationary phase interactions.
References
Title: The Biology and Biochemistry of Kynurenic Acid (Discussion on 2,4-dioxobutanoate intermediates)
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles
Source: ACS Publications (Chemical Reviews)
URL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Method Validation for Purity Analysis of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, a key intermediate in various synthetic pathways. We will dissect the "why" behind each validation parameter, compare the HPLC method to viable alternatives, and provide a detailed, actionable protocol grounded in scientific integrity and regulatory expectations.
The Criticality of Purity for Pyrazole-Containing Intermediates
Pyrazole derivatives are a significant class of compounds in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents.[1][2] The specific intermediate, methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, possesses a reactive β-dicarbonyl moiety, making it a versatile building block. However, this reactivity also presents a challenge in terms of its stability and the potential for side-reactions, leading to impurities that could compromise the quality and safety of the final API. Therefore, a robust and reliable analytical method for purity assessment is paramount.
Comparative Analysis of Purity Determination Methods
While HPLC is often the gold standard for purity analysis in the pharmaceutical industry, a comprehensive understanding of alternative and complementary techniques is essential for a robust analytical strategy.[3]
Analytical Technique
Principle
Advantages
Disadvantages
Suitability for Purity of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a stationary phase and a mobile phase.
High resolution, sensitivity, and specificity for separating complex mixtures. Quantitative accuracy and precision.
Can be time-consuming for method development. Requires specialized equipment and solvents.
Excellent. Ideal for separating the main compound from structurally similar impurities and degradation products.
Gas Chromatography (GC)
Partitioning of volatile analytes between a stationary phase and a carrier gas.
Excellent for analyzing volatile and thermally stable compounds, such as residual solvents.
Not suitable for non-volatile or thermally labile compounds like the target molecule.
Poor. The target molecule is not sufficiently volatile for GC analysis without derivatization.
UV-Visible Spectroscopy
Measurement of light absorption by a substance.
Simple, rapid, and cost-effective.
Low specificity; cannot distinguish between the analyte and impurities with similar chromophores.
Limited. Can be used for a simple assay but is not suitable for purity determination due to lack of specificity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Measurement of the absorption of infrared radiation by a molecule's vibrational modes.
Provides information about functional groups, aiding in identification.
Not a primary tool for quantitative purity analysis of complex mixtures.
Supportive. Useful for confirming the identity of the main compound but not for quantifying impurities.
Mass Spectrometry (MS)
Measurement of the mass-to-charge ratio of ions.
High sensitivity and specificity for identification of known and unknown compounds.
Quantitative accuracy can be challenging without appropriate standards. Often coupled with a separation technique like HPLC (LC-MS).
Excellent (when coupled with HPLC). LC-MS is a powerful tool for identifying and quantifying trace impurities.
The Rationale for Selecting HPLC:
For the purity determination of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, HPLC emerges as the most suitable technique due to its superior ability to separate the target compound from a multitude of potential impurities, including starting materials, by-products, and degradation products. Its quantitative accuracy and precision are essential for ensuring the quality of the intermediate and, consequently, the final drug substance.
A Rigorous HPLC Method Validation Protocol: Adhering to ICH Q2(R1) Guidelines
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[4][5] The updated Q2(R2) and the complementary Q14 guideline further emphasize a lifecycle-based approach to analytical procedure development and validation.[7][8][9][10][11][12]
The following sections detail the experimental approach for validating an HPLC method for the purity analysis of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate.
Experimental Workflow for HPLC Method Validation
Caption: A flowchart outlining the key stages of the HPLC method validation process.
Specificity: The Cornerstone of Purity Analysis
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[13]
Experimental Protocol:
Forced Degradation Studies: Subject the sample of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
Impurity Spiking: Spike the sample with known related substances and starting materials.
Placebo Analysis: Analyze a placebo (a mixture of all excipients without the active ingredient, if applicable in a formulated product) to ensure no interference.
Chromatographic Analysis: Analyze the stressed samples, spiked samples, and placebo using the developed HPLC method.
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.
Acceptance Criteria: The method is considered specific if there is no interference from the placebo, and the analyte peak is well-resolved from all known impurities and degradation products. The peak purity angle should be less than the peak purity threshold.
Linearity and Range: Ensuring Proportionality
Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
Experimental Protocol:
Preparation of Calibration Standards: Prepare a series of at least five calibration standards of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate spanning the expected working range (e.g., 50% to 150% of the target concentration).
Analysis: Inject each standard in triplicate.
Data Analysis: Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999. The y-intercept should be close to zero.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
Experimental Protocol:
Preparation of Spiked Samples: Prepare samples by spiking a known amount of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate into a placebo or a mixture of known impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analysis: Analyze each concentration level in triplicate.
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
Precision: Measuring Variability
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[5]
Experimental Protocol:
Repeatability (Intra-assay Precision):
Prepare six independent samples of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate at 100% of the target concentration.
Analyze the samples on the same day, by the same analyst, and on the same instrument.
Calculate the RSD of the results.
Intermediate Precision (Inter-assay Precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD for the combined results from both studies.
Acceptance Criteria: The RSD for repeatability and intermediate precision should not exceed a predefined limit, typically ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ): Assessing Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol (based on the signal-to-noise ratio):
Determine the Signal-to-Noise Ratio: Inject a series of decreasing concentrations of the analyte.
LOD: The concentration at which the signal-to-noise ratio is approximately 3:1.
LOQ: The concentration at which the signal-to-noise ratio is approximately 10:1.
Acceptance Criteria: The LOQ should be sufficiently low to allow for the accurate measurement of impurities at their specified limits.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Experimental Protocol:
Introduce Small Variations: Deliberately vary critical method parameters one at a time, such as:
Mobile phase composition (e.g., ± 2% organic modifier)
Column temperature (e.g., ± 5 °C)
Flow rate (e.g., ± 0.1 mL/min)
pH of the mobile phase buffer (e.g., ± 0.2 units)
Analyze a System Suitability Solution: Analyze a system suitability solution under each of the modified conditions.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for all variations.
System Suitability: Ensuring System Performance
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[5]
Experimental Protocol:
Prepare a System Suitability Solution: This solution typically contains the analyte and a key related substance.
Inject the Solution: Inject the system suitability solution before starting the analytical run and at appropriate intervals throughout the run.
Evaluate Key Parameters: Monitor parameters such as:
Resolution between the analyte and the key related substance
Tailing factor of the analyte peak
Theoretical plates (column efficiency)
Repeatability of replicate injections (RSD of peak areas)
Acceptance Criteria: The results of the system suitability tests must meet the predefined criteria before any sample analysis can be performed.
Data Presentation: A Snapshot of a Validated Method
The following tables summarize hypothetical but realistic data from the validation of an HPLC method for the purity of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate.
Table 1: Linearity Data
Concentration (µg/mL)
Mean Peak Area
50
251000
75
376500
100
502000
125
627500
150
753000
Correlation Coefficient (r²)
0.9998
Table 2: Accuracy (Recovery) Data
Concentration Level
Spiked (µg/mL)
Recovered (µg/mL)
Recovery (%)
80%
80.0
79.2
99.0
100%
100.0
100.5
100.5
120%
120.0
121.2
101.0
Mean Recovery (%)
100.2
Table 3: Precision Data
Precision Level
RSD (%)
Repeatability (n=6)
0.85
Intermediate Precision (n=12)
1.20
Logical Relationships in Method Validation
The various parameters of method validation are interconnected, forming a self-validating system.
Caption: Interdependencies of HPLC method validation parameters.
Conclusion: A Foundation for Quality
A thoroughly validated HPLC method for purity analysis is not just a regulatory requirement; it is a critical tool for ensuring the quality, safety, and consistency of pharmaceutical intermediates like methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate. By understanding the scientific principles behind each validation parameter and adopting a systematic and logical approach, researchers and drug development professionals can build a robust analytical foundation that supports the entire lifecycle of a drug product. This guide serves as a practical framework for achieving that goal, fostering a culture of scientific integrity and excellence in pharmaceutical analysis.
References
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). [Link]
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
EMA. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemical and Pharmaceutical Analysis. [Link]
ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Link]
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2023). International Journal of Research and Analytical Reviews. [Link]
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2021). Oriental Journal of Chemistry. [Link]
Validation/Verification of Analytical Procedures. (2013). European Directorate for the Quality of Medicines & HealthCare. [Link]
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2015). ResearchGate. [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]
Advanced Scaffold Generation: Comparing Standard Pyrazole Building Blocks to Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a metabolically stable bioisostere for arenes to improve lipophilicity and aqueous solubility 1. While standard p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a metabolically stable bioisostere for arenes to improve lipophilicity and aqueous solubility 1. While standard pyrazole building blocks (e.g., boronic acids, halides) are fundamental to drug discovery, the modern demand for complex, bis-heterocyclic architectures has driven the adoption of highly functionalized precursors.
This guide objectively compares traditional pyrazole building blocks with the bifunctional synthon methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate , detailing their mechanistic advantages, performance metrics, and field-proven experimental workflows.
Structural and Mechanistic Comparison
Standard pyrazole building blocks, such as 1-methyl-1H-pyrazole-4-boronic acid, rely heavily on transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form single C-C bonds. While robust, this approach requires pre-functionalized coupling partners, often suffers from steric hindrance, and introduces the risk of heavy metal contamination in late-stage drug development.
Conversely, methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a highly reactive diketoester. The 2,4-dioxobutanoate moiety features two highly electrophilic carbonyl centers (C2 and C4) separated by an enolizable C3 methylene. This specific architecture acts as a potent 1,3-dielectrophile. Rather than simply linking two existing rings, it enables the de novo construction of secondary heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) via condensation-cyclodehydration with binucleophiles 2. This pot, atom, and step economy (PASE) approach allows researchers to generate diverse bis-heterocyclic libraries rapidly without palladium catalysis 3.
Workflow comparison: Cross-coupling vs. De novo cyclization strategies.
Performance Metrics and Quantitative Data
When comparing the synthesis of bis-heterocyclic compounds, the diketoester approach consistently demonstrates superior step economy and structural diversity. Below is a quantitative and qualitative summary of their performance profiles.
Performance Feature
Standard Pyrazole (e.g., Boronic Acid)
Diketoester Pyrazole (2,4-dioxobutanoate)
Primary Reaction Type
Suzuki-Miyaura Cross-Coupling
Condensation-Cyclodehydration
Catalyst Requirement
Heavy Metal (e.g., Pd(dppf)Cl2)
Acid Catalysis (e.g., Glacial Acetic Acid)
Step Economy
Low (Requires pre-synthesized rings)
High (PASE de novo synthesis)
Structural Output
Simple C-C linked bi-aryls
Complex fused/linked bis-heterocycles
Typical Yields
60% - 85%
75% - 95%
Primary Byproducts
Boric acid, Palladium waste
Water
Experimental Protocols & Causality
As an application scientist, it is critical to understand not just how to run these reactions, but why they work. The following protocols are designed as self-validating systems to ensure experimental integrity.
Protocol A: Standard Suzuki-Miyaura Coupling (Using Boronic Acid)
This protocol relies on palladium catalysis to couple a pyrazole boronic acid with an aryl halide.
Preparation: In a dried Schlenk flask, combine 1-methyl-1H-pyrazole-4-boronic acid (1.2 eq), the target aryl halide (1.0 eq), and Pd(dppf)Cl2 (0.05 eq).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v).
Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. The base is critical for the transmetalation step, activating the boronic acid by forming a reactive boronate complex.
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 8-12 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the aryl halide validates the progression of the cross-coupling. The visible formation of "palladium black" (a dark precipitate) indicates the degradation of the catalyst, often signaling reaction completion.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium waste. Extract the aqueous layer, dry the combined organic phases over Na2SO4, and purify via flash chromatography.
Protocol B: Condensation-Cyclodehydration (Using the Diketoester)
This protocol utilizes methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate to synthesize a novel 3,5-disubstituted pyrazole bis-heterocycle via the Knorr pyrazole synthesis methodology 4.
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid (10 mL/g of diketoester).
Causality: Glacial acetic acid serves a dual purpose: it acts as a solvent and an acid catalyst, protonating the diketoester carbonyls to drastically increase their electrophilicity.
Nucleophilic Attack: While stirring at room temperature, add hydrazine hydrate (1.2 eq) dropwise.
Self-Validation: An immediate exothermic reaction will occur. This heat generation physically validates the initial nucleophilic attack of the hydrazine at the highly electrophilic C4 carbonyl.
Cyclization: Heat the mixture to reflux (approx. 118 °C) and maintain for 3-5 hours. The thermal energy drives the intramolecular cyclization (attack at C2) and subsequent dehydration, shifting the equilibrium toward the thermodynamically stable aromatic product.
Workup & Isolation: Cool the reaction mixture to room temperature and pour it over crushed ice.
Self-Validation: The sudden change in solvent polarity forces the highly crystalline bis-pyrazole product to precipitate immediately. Filter the solid, wash with cold water to remove residual acetic acid, and recrystallize from ethanol.
Mechanistic pathway of condensation-cyclodehydration forming bis-pyrazoles.
Conclusion
While standard pyrazole boronic acids and halides remain essential for simple cross-coupling applications, methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate offers a vastly superior strategic advantage for generating complex bis-heterocycles. By leveraging its 1,3-dielectrophilic nature, researchers can bypass heavy metal catalysis, improve step economy, and access novel chemical space critical for next-generation drug discovery.
References
Siddiqui, N. J., & Idrees, M. "Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial screening." Der Pharma Chemica. Available at:[Link]
NIH/PMC. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." National Institutes of Health. Available at:[Link]
Mass Spectrometry Validation of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate Derivatives: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly reactive synthons and privileged scaffolds like 2,4-dioxobutanoates 1. The compound methyl 4-(1-methyl-1H-pyrazol-4-yl)-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly reactive synthons and privileged scaffolds like 2,4-dioxobutanoates 1. The compound methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate represents a critical class of intermediates used in the design of metal-dependent enzyme inhibitors (e.g., viral endonucleases and integrases).
Validating the structural integrity and quantifying these derivatives in complex biological matrices requires a rigorous, causally-driven mass spectrometry (MS) strategy. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) platforms for this specific compound class, providing self-validating experimental protocols to ensure absolute data integrity.
The Analytical Challenge: Platform Selection & Causality
The choice of MS platform is dictated by the phase of drug development.
Quadrupole Time-of-Flight (Q-TOF / HRMS): Essential during early-stage synthesis and metabolite identification. Dioxobutanoates are prone to in vivo modifications. HRMS provides exact mass measurements (< 2 ppm error), which is critical for distinguishing the parent diketo ester from isobaric interferences in complex metabolomic profiling 2.
Triple Quadrupole (QqQ): The gold standard for pharmacokinetic (PK) and toxicokinetic (TK) quantification. While it lacks high resolution, its ability to perform Multiple Reaction Monitoring (MRM) provides unparalleled sensitivity and a linear dynamic range necessary for tracking sub-picogram clearance rates.
Understanding the gas-phase dissociation of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (Exact Mass: 210.0641 Da) is a prerequisite for method development. Under Positive Electrospray Ionization (+ESI), the protonated precursor [M+H]+ appears at m/z 211.0713 .
The fragmentation pathway relies on structurally diagnostic fragment ions (SDFI) 3:
Ester Cleavage: The highly labile methyl ester undergoes a neutral loss of methanol (-32.0262 Da) at low collision energies, yielding an acylium ion at m/z 179.0451 .
Alpha-Cleavage: Subsequent increasing collision energy forces the loss of carbon monoxide (-27.9949 Da), yielding m/z 151.0502 .
Diagnostic Pyrazole Cleavage: Direct cleavage of the bond between the pyrazole ring and the dioxobutanoate chain yields the highly stable 1-methyl-1H-pyrazole-4-carbonyl cation at m/z 109.0402 . This is the optimal quantifier ion.
Proposed ESI-MS/MS fragmentation pathway for methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate.
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system—meaning the protocol inherently flags its own failures without relying on human interpretation.
Protocol A: Structural Elucidation via LC-HRMS (Q-TOF)
Objective: Confirm the exact empirical formula and map impurity profiles.
Sample Preparation (Causality): Extract the compound using a 3:1 ratio of cold Acetonitrile:Water. Why not Methanol? Methanol can react with the highly electrophilic ketone of the 2,4-dioxobutanoate to form transient hemiacetals, artificially splitting the precursor signal.
Chromatography: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: The low pH (formic acid) ensures complete protonation of the pyrazole nitrogen for maximum ESI+ efficiency, while simultaneously suppressing the enol-tautomerization of the diketo moiety, preventing chromatographic peak splitting.
Data-Dependent Acquisition (Self-Validation): Configure the Q-TOF to run a continuous background infusion of a lock-mass reference (e.g., Leucine Enkephalin, m/z 556.2771). The system must automatically recalibrate the mass axis every scan. If the mass error of the lock-mass exceeds 2 ppm, the system automatically invalidates the run, ensuring that any identified m/z 211.0713 peak is a true structural match and not instrument drift.
Standardized LC-MS/MS workflow for the validation of 2,4-dioxobutanoate derivatives.
Protocol B: High-Throughput Quantification via LC-ESI-QqQ (MRM)
Objective: Achieve absolute quantification in plasma for PK studies.
Matrix-Matched Calibration (Causality): Biological matrices cause severe ion suppression in the ESI source. Spike a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C3-labeled analog—into all samples. Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same ionization suppression, mathematically canceling out the matrix effect.
MRM Transitions: Program Q1 to isolate m/z 211.1. Program the collision cell (Q2) to 20 eV. Program Q3 to monitor the Quantifier transition (m/z 211.1 → 109.0) and the Qualifier transition (m/z 211.1 → 179.0).
Automated Quality Control (Self-Validation): Establish the baseline Qualifier/Quantifier ratio (e.g., 45%) using a neat standard. Program the MS software to continuously monitor this ratio in unknown samples. If a co-eluting matrix interference artificially inflates one of the transitions, the ratio will skew. The protocol dictates that any sample with a ratio deviation >20% is automatically flagged as "Interference Detected" and excluded from the PK curve.
References
Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial screening. ResearchGate. 1
Metabolomics in Pathogenic Pathways and Targeted Therapies for Diabetic Neuropathy: A Comprehensive Review. MDPI. 2
Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. ResearchGate. 3
spectroscopic characterization comparison of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate analogs
An In-Depth Guide to the Spectroscopic Characterization of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate Analogs for Drug Discovery Professionals Introduction: The Significance of Pyrazole-Containing Scaffolds i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Spectroscopic Characterization of Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate Analogs for Drug Discovery Professionals
Introduction: The Significance of Pyrazole-Containing Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Analogs of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate are of particular interest due to their structural resemblance to β-keto esters, a class of compounds known for their diverse chemical reactivity and potential as antibacterial agents.[3] The precise characterization of these molecules is a critical step in the drug development pipeline, ensuring their identity, purity, and stability, which are fundamental for regulatory approval and patient safety.[4][5][6]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the spectroscopic characterization of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate and its hypothetical analogs. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), offering not just procedural steps but also the underlying scientific rationale for experimental choices.
Methodology: A Validating Workflow for Spectroscopic Analysis
The following protocols are designed to be self-validating, providing a robust framework for the characterization of novel small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7] For the compounds , both ¹H and ¹³C NMR are indispensable.
Sample Preparation:
Accurately weigh 5-25 mg of the analog and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8][9][10] The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is suitable for less soluble compounds.[11]
Transfer the solution to a clean, dry 5 mm NMR tube.[8] Ensure the sample is free of any particulate matter, which can degrade spectral quality.[9][10]
Instrument Setup:
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[12][13][14]
For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.[13]
Data Acquisition and Processing:
Acquire the spectra at room temperature.
Process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[15][16] For our target analogs, we are particularly interested in the vibrations of the C=O (keto and ester) and C=N (pyrazole) bonds.[1][17]
Sample Preparation:
For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and the minimal sample preparation required.[18] A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[18]
Data Acquisition:
Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.[19]
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans will improve the signal-to-noise ratio.[20]
Electrospray Ionization Mass Spectrometry (ESI-MS): Determining Molecular Weight and Formula
ESI-MS is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules like our target compounds.[21][22][23] It provides the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for confirming the molecular formula.
Sample Preparation:
Prepare a dilute solution (typically 1-10 µg/mL) of the analog in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition:
Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography.
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
High-resolution mass spectrometry (HRMS) is recommended to obtain the accurate mass, which can be used to determine the elemental composition.
Comparative Spectroscopic Analysis of Hypothetical Analogs
To illustrate the power of this comparative approach, let's consider methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (Analog 1 ) and two hypothetical derivatives: one with an electron-donating group (methoxy) at the 3-position of the pyrazole ring (Analog 2 ) and one with an electron-withdrawing group (nitro) at the same position (Analog 3 ).
Diagram of Hypothetical Analogs
Caption: Structures of the parent compound and two hypothetical analogs.
Table 1: Comparative Spectroscopic Data of Hypothetical Analogs
Spectroscopic Feature
Analog 1 (Parent)
Analog 2 (3-Methoxy)
Analog 3 (3-Nitro)
Rationale for Expected Differences
¹H NMR (ppm)
Pyrazole H-3
~7.8
-
-
Substitution at this position.
Pyrazole H-5
~7.6
~7.4
~8.0
The electron-donating methoxy group shields H-5, shifting it upfield. The electron-withdrawing nitro group deshields H-5, shifting it downfield.[12][13]
N-CH₃
~3.9
~3.9
~4.0
Minor changes expected.
O-CH₃ (ester)
~3.8
~3.8
~3.8
Minor changes expected.
O-CH₃ (ether)
-
~4.1
-
Unique to Analog 2.
CH₂
~3.5
~3.5
~3.5
Minor changes expected.
¹³C NMR (ppm)
C=O (keto)
~190
~188
~193
The electron-donating group slightly shields the carbonyl carbon, while the electron-withdrawing group deshields it.
C=O (ester)
~165
~164
~166
Similar trend as the keto carbonyl.
Pyrazole C-3
~138
~155
~145
The methoxy group causes a significant downfield shift (ipso-effect), while the nitro group also shifts it downfield.
Pyrazole C-4
~115
~116
~114
Minor changes expected.
Pyrazole C-5
~130
~128
~133
Shielding by the methoxy group and deshielding by the nitro group.[24]
FT-IR (cm⁻¹)
C=O stretch (keto)
~1720
~1715
~1730
The electron-donating group lowers the bond order and frequency, while the electron-withdrawing group increases it.[25]
Changes in the electronic nature of the ring affect this vibration.
ESI-MS (m/z)
[M+H]⁺
225.08
255.10
270.07
Reflects the different molecular weights of the analogs.
Data Interpretation: From Spectra to Structure
¹H NMR: The chemical shifts and coupling patterns of the pyrazole protons are diagnostic. For Analog 1, we expect two singlets for the pyrazole protons. In Analog 2, the disappearance of the H-3 signal and the upfield shift of the H-5 signal, along with the appearance of a new methoxy singlet, would confirm the substitution pattern. Conversely, in Analog 3, a downfield shift of the H-5 proton would be indicative of the nitro group's presence.
¹³C NMR: The chemical shifts of the pyrazole carbons provide complementary structural information. The ipso-carbon (C-3) will be significantly affected by the substituent.
FT-IR: The positions of the two carbonyl stretching bands are key. A doublet is expected for the β-keto ester moiety.[25] Shifts in these frequencies can provide electronic information about the molecule.
ESI-MS: The accurate mass measurement from HRMS allows for the unambiguous determination of the elemental composition, which is the ultimate confirmation of the molecular formula. The fragmentation pattern in tandem MS (MS/MS) can further confirm the structure, with expected losses of small molecules like CO, N₂, and HCN from the pyrazole ring.[26][27][28]
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel analog.
Spectroscopic Characterization Workflow
Caption: A logical workflow for the synthesis and spectroscopic characterization.
Conclusion
The systematic application of NMR, FT-IR, and ESI-MS provides a powerful and comprehensive toolkit for the unambiguous characterization of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate analogs. By carefully analyzing and comparing the spectroscopic data, researchers can confidently confirm the structure and purity of their compounds, a non-negotiable prerequisite for advancing promising candidates in the drug discovery and development process. This guide provides the foundational knowledge and practical protocols to achieve this with scientific rigor.
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